molecular formula C18H20ClN3O5S B11273229 Ethyl 1-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-3-carboxylate

Ethyl 1-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-3-carboxylate

Cat. No.: B11273229
M. Wt: 425.9 g/mol
InChI Key: QXRBRCUVBZCHJT-UHFFFAOYSA-N
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Description

Ethyl 1-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core piperidine structure, followed by the introduction of the sulfonyl group and the pyridazinone moiety. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Ethyl 1-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-3-piperidinecarboxylate: Shares the piperidine and ester functionalities.

    2-chloroquinoline-3-carbaldehyde: Contains a chloro-substituted aromatic ring.

Uniqueness

Ethyl 1-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-3-carboxylate is unique due to its combination of a piperidine ring, sulfonyl group, and pyridazinone moiety. This combination provides distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20ClN3O5S

Molecular Weight

425.9 g/mol

IUPAC Name

ethyl 1-[2-chloro-5-(6-oxo-1H-pyridazin-3-yl)phenyl]sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C18H20ClN3O5S/c1-2-27-18(24)13-4-3-9-22(11-13)28(25,26)16-10-12(5-6-14(16)19)15-7-8-17(23)21-20-15/h5-8,10,13H,2-4,9,11H2,1H3,(H,21,23)

InChI Key

QXRBRCUVBZCHJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl

Origin of Product

United States

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